Inhibitor molecules can block the activity of enzymes, and understanding how BIX 02565 interacts with RSKs could provide valuable insights into these cellular pathways. Researchers can utilize BIX 02565 as a tool to study the specific roles of RSKs in various biological processes.
BIX 02565's potential to modulate RSK activity holds promise for several research areas, including:
BIX 02565 is a potent and selective inhibitor of ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase involved in various cellular processes, including cell growth, survival, and metabolism. It exhibits an inhibitory concentration (IC50) of approximately 1 nM, making it an effective tool for studying RSK2's role in signaling pathways and its implications in disease states such as cancer and cardiovascular disorders . The compound is characterized by its unique chemical structure that allows for its specific action against RSK2 without significantly affecting other kinases .
BIX 02565 primarily functions through the inhibition of RSK2, which plays a crucial role in the phosphorylation of various substrates, including the sodium/hydrogen exchanger (NHE1). The compound has been shown to decrease the phosphorylation of NHE1 at serine 703 in response to stimuli such as serum or angiotensin II, indicating its role in modulating intracellular signaling pathways related to cardiac function .
The inhibition mechanism involves competitive binding to the ATP-binding site of RSK2, thereby preventing substrate phosphorylation. This specificity is crucial for minimizing off-target effects that could arise from broader kinase inhibition .
BIX 02565 has demonstrated significant biological activity in various experimental models. In cardiac studies, it has been shown to limit ischemia/reperfusion injury by inhibiting RSK2-mediated pathways that lead to calcium overload and myocardial stunning. Specifically, treatment with BIX 02565 resulted in a marked reduction in pS703-NHE1 levels, which correlates with improved cardiac function post-injury .
Additionally, BIX 02565 has been implicated in influencing adrenergic receptor subtypes related to vascular tone regulation, highlighting its potential therapeutic applications beyond cardiac conditions .
The synthesis of BIX 02565 begins with a Boc-protected carbamate derivative, which undergoes treatment with thionyl chloride to form a cyclic intermediate. Subsequent reactions involve various coupling and deprotection steps to yield the final product. The detailed synthetic pathway allows for the generation of high-purity BIX 02565 suitable for biological studies .
BIX 02565 is primarily utilized in research settings to explore the role of RSK2 in cellular signaling and disease mechanisms. Its applications include:
Studies have shown that BIX 02565 interacts specifically with RSK2 without significantly affecting other kinases or pathways. This selectivity is crucial for understanding the precise roles of RSK2 in various biological contexts. Interaction studies often focus on its effects on downstream signaling molecules and physiological responses under different experimental conditions .
BIX 02565 shares structural and functional similarities with several other kinase inhibitors. Below is a comparison highlighting its uniqueness:
| Compound Name | Target Kinase | IC50 Value | Unique Features |
|---|---|---|---|
| BIX 02565 | RSK2 | 1 nM | Highly selective for RSK2; significant effects on cardiac function |
| BI-D1870 | RSK1 | ~10 nM | Less selective; broader range of kinase inhibition |
| PF-4708671 | RSK1/RSK2 | ~50 nM | Dual inhibitor; affects both isoforms |
| GSK-269962 | RSK2 | ~5 nM | Selective but less potent than BIX 02565 |
BIX 02565's exceptional potency and selectivity make it a valuable tool for dissecting RSK2's biological roles and developing targeted therapies.
BIX 02565 exhibits the molecular formula C₂₆H₃₀N₆O₂, representing a complex organic compound with twenty-six carbon atoms, thirty hydrogen atoms, six nitrogen atoms, and two oxygen atoms [1]. The molecular weight of this compound is precisely 458.6 grams per mole, as determined through computational analysis by PubChem systems [1] [5]. Alternative sources confirm this molecular weight as 458.56 grams per mole, demonstrating consistency across multiple analytical platforms [2] [4]. The exact mass has been calculated as 458.24302422 Daltons, providing high-precision molecular mass data for analytical applications [1].
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₀N₆O₂ | PubChem, MedChemExpress [1] [5] |
| Molecular Weight | 458.6 g/mol | PubChem [1] |
| Exact Mass | 458.24302422 Da | PubChem Computational Analysis [1] |
| Monoisotopic Mass | 458.24302422 Da | PubChem [1] |
The International Union of Pure and Applied Chemistry nomenclature for BIX 02565 is (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro- [1] [4]diazepino[1,2-a]indole-8-carboxamide [1] [7]. This systematic name was computed by Lexichem TK 2.7.0 software as part of the PubChem database compilation process [1]. The nomenclature reflects the complex heterocyclic structure incorporating multiple ring systems and functional groups characteristic of this compound [1]. Alternative systematic naming conventions describe the compound as (5R)-N-(1-(3-(dimethylamino)propyl)benzimidazol-2-yl)-5-methyl-1-oxo-2,3,4,5-tetrahydro-(1,4)diazepino(1,2-a)indole-8-carboxamide, demonstrating slight variations in punctuation and formatting while maintaining chemical accuracy [1] [9].
BIX 02565 contains several distinct structural components that contribute to its chemical properties and biological activity [1]. The compound features a fused tricyclic core consisting of an indole ring system connected to a diazepine ring, forming a [1] [4]diazepino[1,2-a]indole scaffold [1] [15]. This core structure is substituted with a carboxamide functional group at the 8-position, which serves as a critical pharmacophore for biological activity [1].
The molecule incorporates a benzimidazole moiety linked through an amide bond to the main scaffold [1]. The benzimidazole ring is further substituted with a three-carbon propyl chain terminating in a dimethylamino group, providing additional molecular complexity [1]. The presence of multiple nitrogen-containing heterocycles, including the indole, diazepine, and benzimidazole systems, contributes to the compound's ability to interact with biological targets [15].
Key functional groups present in BIX 02565 include:
The compound exhibits significant molecular complexity with a calculated complexity value of 747, indicating a highly intricate three-dimensional structure [1].
BIX 02565 possesses a single defined stereogenic center at the 5-position of the diazepino ring system, designated with R configuration according to Cahn-Ingold-Prelog priority rules [1] [14]. The stereochemical descriptor (5R) indicates the absolute configuration at this chiral center, which is crucial for the compound's biological activity and pharmacological properties [1]. Computational analysis confirms the presence of one defined atom stereocenter with zero undefined stereocenters, establishing the compound as a single stereoisomer rather than a racemic mixture [1].
The stereochemical purity is essential for the compound's function, as demonstrated by the specific designation of the R-enantiomer in pharmaceutical applications [14]. The three-dimensional arrangement of atoms around the stereogenic center influences the compound's interaction with biological targets and contributes to its selectivity profile [22]. No additional stereochemical complexity exists within the molecule, as confirmed by the absence of defined or undefined bond stereocenters [1].
The International Chemical Identifier for BIX 02565 is InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 [1] [9]. This descriptor was computed by InChI version 1.07.2 and provides a standardized representation of the molecular structure including stereochemical information [1].
The corresponding InChIKey, a compressed form of the InChI, is ZHMXXVNQAFCXKK-QGZVFWFLSA-N [1] [6] [7]. This 27-character identifier serves as a unique molecular fingerprint for database searches and chemical informatics applications [1]. The InChIKey facilitates rapid identification and retrieval of chemical information across multiple databases and computational platforms [7].
The Simplified Molecular Input Line Entry System notation for BIX 02565 is C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C [1] [4] [6]. This SMILES string was computed by OEChem 2.3.0 software and incorporates stereochemical information through the @@H designation at the chiral center [1]. The notation provides a linear representation of the molecular structure suitable for computational analysis and database storage [4] [9].
BIX 02565 is assigned the Chemical Abstracts Service registry number 1311367-27-7, which serves as the primary identifier for this substance in chemical databases and regulatory applications [1] [2] [7] [14]. The compound is also catalogued in the ChEMBL database under identifier CHEMBL1933288, providing access to extensive bioactivity data [1] [7]. Additional database identifiers include PubChem Compound Identifier 53246941 [1] [6] and Pharos Ligand Identifier AV68DCR4MDM5 [1]. The Guide to Pharmacology database lists the compound under identifier GTPL8039 [1] [7].
| Database | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 1311367-27-7 | CAS Registry Number |
| ChEMBL | CHEMBL1933288 | ChEMBL Identifier |
| PubChem | 53246941 | Compound Identifier |
| Pharos | AV68DCR4MDM5 | Ligand Identifier |
| Guide to Pharmacology | GTPL8039 | Database Identifier |
BIX 02565 demonstrates limited aqueous solubility, being characterized as insoluble in water under standard conditions [2]. The compound exhibits enhanced solubility in dimethyl sulfoxide, with reported solubility values of 20.75 milligrams per milliliter corresponding to 45.25 millimolar concentration [5] [8]. This solubility in dimethyl sulfoxide requires ultrasonic treatment and gentle warming to achieve complete dissolution [5] [8] [9].
The compound shows partial solubility in ethanol, with reported values of 3.17 milligrams per milliliter when subjected to gentle warming and ultrasonic treatment [2]. These solubility characteristics indicate that BIX 02565 is a lipophilic compound with limited water solubility, consistent with its complex aromatic structure and multiple hydrophobic regions [2] [3].
| Solvent | Solubility | Conditions Required |
|---|---|---|
| Water | Insoluble | - |
| Dimethyl Sulfoxide | 20.75 mg/mL (45.25 mM) | Ultrasonic + warming |
| Ethanol | ≥3.17 mg/mL | Gentle warming + ultrasonic |
Additional molecular descriptors relevant to solubility include a calculated XLogP3-AA value of 3.1, indicating moderate lipophilicity [1]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, contributing to its solubility profile in polar aprotic solvents [1]. The topological polar surface area is calculated as 84.2 square angstroms, which influences membrane permeability and solubility characteristics [1].
BIX 02565 demonstrates stability as a solid powder when stored under appropriate conditions [3] [5]. Recommended storage conditions include maintenance at -20°C in a desiccated environment to ensure long-term stability [5] [9]. Under these conditions, the compound remains stable for at least two years after receipt [3]. Alternative storage at 4°C provides stability for approximately two years [5] [8].
When prepared as solutions, BIX 02565 exhibits reduced stability compared to the solid form [5]. Stock solutions prepared in dimethyl sulfoxide can be stored at -80°C for up to six months or at -20°C for one month [5] [8]. The compound appears as an off-white solid in its pure form, with no specific melting point or decomposition temperature data available in current literature [5] [8] [21].
The molecular structure contains no reactive functional groups that would predispose it to rapid degradation under normal storage conditions [1]. The presence of stable aromatic ring systems and the absence of easily hydrolyzable bonds contribute to the compound's overall stability profile [1]. The compound exhibits a formal charge of zero and contains no isotopic atoms, indicating a stable electronic configuration [1].
| Storage Condition | Stability Duration | Form |
|---|---|---|
| -20°C (desiccated) | 3 years | Powder |
| 4°C | 2 years | Powder |
| -80°C | 6 months | DMSO solution |
| -20°C | 1 month | DMSO solution |
BIX 02565, chemically designated as (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro- [1] [2]diazepino[1,2-a]indole-8-carboxamide, represents a significant achievement in the development of ribosomal S6 kinase 2 inhibitors [1] [3]. The compound belongs to the 1-oxo-2,3,4,5-tetrahydro-1H- [1] [2]diazepino[1,2-a]indole-8-carboxamide scaffold series, which emerged from comprehensive high-throughput screening efforts targeting RSK inhibition [4] [5].
The synthetic approach to BIX 02565 employs a multi-step strategy beginning with Boc-protected carbamate 74 as the starting material [6]. The synthesis commences with the treatment of this Boc-protected carbamate with thionyl chloride, which generates the key cyclic intermediate 75 [6]. This reaction represents a critical transformation where the protecting group removal and cyclization occur in a concerted manner, establishing the core diazepino[1,2-a]indole framework essential for biological activity.
The diazepino[1,2-a]indole core synthesis follows established methodologies for constructing fused heterocyclic systems [7] [8]. The process involves strategic functionalization of the indole nucleus followed by diazepine ring formation through intramolecular cyclization reactions. The methodology demonstrates the application of carbamate chemistry principles where Boc-protected amines undergo activation and subsequent cyclization under controlled conditions [9] [10].
The synthesis pathway features several critical intermediates that contribute to the final molecular architecture of BIX 02565. The initial Boc-protected carbamate 74 serves as the foundation for subsequent transformations [6]. Upon treatment with thionyl chloride, this starting material undergoes deprotection and activates the amine functionality for intramolecular cyclization, forming intermediate 75 [6].
The thionyl chloride-mediated transformation represents a key coupling reaction in the synthetic sequence [11] [12]. This reagent facilitates both the removal of the Boc protecting group and the activation of the carbamate functionality for cyclization. The mechanism likely involves the formation of an intermediate chloroformate species that undergoes elimination to generate an isocyanate intermediate, which then cyclizes to form the desired heterocyclic framework [13] [14].
Subsequent coupling reactions involve the introduction of the benzimidazole moiety through amide bond formation. The benzimidazole component, specifically 1-[3-(dimethylamino)propyl]benzimidazol-2-amine, couples with the carboxylic acid functionality of the diazepino[1,2-a]indole core. This coupling reaction typically employs standard peptide coupling reagents such as HOBt (1-hydroxybenzotriazole) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate efficient amide bond formation [15].
The stereochemical control at the 5-position of the diazepine ring is crucial for biological activity, as evidenced by the (5R)-configuration specified in the IUPAC name [1] [16]. This stereoselectivity is likely established during the cyclization process or through subsequent stereoselective transformations that ensure the correct spatial arrangement of substituents.
The purification of BIX 02565 employs multiple complementary techniques to achieve the high purity standards required for biological evaluation. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with carefully optimized solvent systems [17]. The separation relies on differential adsorption and desorption of the target compound compared to impurities and by-products.
Recrystallization techniques play a crucial role in obtaining BIX 02565 in crystalline form with enhanced purity [18] [19]. The process involves dissolving the crude material in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation. The selection of appropriate recrystallization solvents considers the compound's solubility profile, being readily soluble in DMSO (≥22.95 mg/mL) but insoluble in water [20] [21].
Mixed solvent recrystallization systems may be employed when single solvents fail to provide optimal crystallization conditions [18]. For BIX 02565, ethanol-water mixtures could be utilized, given the compound's moderate solubility in ethanol (≥3.17 mg/mL with warming and ultrasonic treatment) [20] [21]. The recrystallization process not only improves purity but also establishes the preferred crystal morphology that affects subsequent handling and formulation properties.
Preparative high-performance liquid chromatography (HPLC) serves as the final purification step for achieving analytical grade material exceeding 98% purity [20] [21] [22]. Reverse-phase preparative HPLC employs C18 stationary phases with aqueous-organic mobile phase gradients, typically utilizing acetonitrile-water systems with phosphoric acid modifiers for optimal peak resolution [23].
The purification protocol includes washing procedures using ice-cold solvents to remove residual impurities while minimizing product loss. Vacuum drying under controlled temperature conditions ensures complete solvent removal and provides the final product as a stable solid powder suitable for storage at -20°C for extended periods [20] [21] [24].
Comprehensive analytical validation of BIX 02565 employs multiple orthogonal techniques to confirm structural identity, purity, and quality specifications. High-performance liquid chromatography (HPLC) serves as the primary purity determination method, consistently demonstrating greater than 98% purity across multiple commercial sources [20] [21] [22] [24].
The HPLC analytical method utilizes an Athena C18 column (3 μm particle size, 2.1 mm × 100 mm dimensions) with a gradient elution system employing 0.1% phosphoric acid in acetonitrile and water [23]. The detection wavelength of 254 nm provides optimal sensitivity for the compound's chromophoric indole system. The method demonstrates excellent resolution and reproducibility for quantitative purity determination.
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation, with ¹H NMR spectra consistently matching the expected chemical structure [20] [21] [22]. The complex molecular architecture of BIX 02565, featuring multiple ring systems and functional groups, generates characteristic NMR patterns that serve as fingerprints for structural verification. The presence of the chiral center at the 5-position and the specific substitution pattern of the diazepino[1,2-a]indole core are readily identifiable through NMR analysis.
Liquid chromatography-mass spectrometry (LC-MS) integration provides both chromatographic purity assessment and mass spectral confirmation of molecular identity [20] [21] [22]. The molecular ion peak at m/z 458.56 corresponds precisely to the expected molecular formula C₂₆H₃₀N₆O₂, while fragmentation patterns provide additional structural information for identity confirmation.
High-resolution mass spectrometry (HRMS) delivers exact mass determination with sufficient accuracy to confirm the molecular formula unambiguously [25]. The technique distinguishes BIX 02565 from potential impurities or structural isomers that might possess similar nominal masses but different exact masses.
Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and oxygen content, with results closely matching theoretical values: Carbon 68.10%, Hydrogen 6.59%, Nitrogen 18.33%, and Oxygen 6.98% [26]. This technique offers an independent validation of molecular composition and purity, particularly useful for detecting inorganic impurities or incomplete reactions.